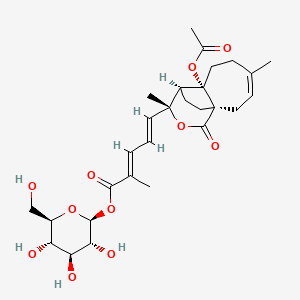
1,3-Di(4H-1,2,4-triazol-4-yl)benzene
Übersicht
Beschreibung
1,3-Di(4H-1,2,4-triazol-4-yl)benzene: is an organic compound that features a benzene ring substituted with two 4H-1,2,4-triazol-4-yl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Di(4H-1,2,4-triazol-4-yl)benzene can be synthesized through a hydrothermal method. A typical procedure involves mixing cobalt(II) chloride hexahydrate, 1,3-di(1,2,4-triazole-4-yl)benzene, sodium thiocyanate, and water in a Teflon-lined stainless steel vessel. The mixture is then heated at 100°C for three days .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the hydrothermal synthesis method mentioned above can be scaled up for larger production. This method is advantageous due to its relatively simple setup and the ability to produce high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Di(4H-1,2,4-triazol-4-yl)benzene can undergo various chemical reactions, including coordination with metal ions to form coordination polymers. These reactions often involve the triazole rings acting as ligands, coordinating with metal centers.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as zinc(II) or cadmium(II) salts in the presence of the triazole ligand under hydrothermal conditions.
Oxidation and Reduction:
Major Products:
Wissenschaftliche Forschungsanwendungen
1,3-Di(4H-1,2,4-triazol-4-yl)benzene has several scientific research applications:
Coordination Chemistry:
Materials Science: The coordination polymers formed with this compound exhibit unique luminescent properties, making them of interest for the development of new luminescent materials.
Biological Applications: While specific biological applications are not extensively documented, triazole-containing compounds are generally of interest in medicinal chemistry for their potential biological activities.
Wirkmechanismus
The mechanism of action of 1,3-Di(4H-1,2,4-triazol-4-yl)benzene primarily involves its ability to act as a ligand in coordination chemistry. The triazole rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties depending on the metal ions involved and the specific coordination environment .
Vergleich Mit ähnlichen Verbindungen
1,4-Di(4H-1,2,4-triazol-4-yl)benzene: Similar to 1,3-Di(4H-1,2,4-triazol-4-yl)benzene but with the triazole groups at the 1 and 4 positions on the benzene ring.
1,3-Bis(1,2,4-triazol-4-yl)benzene: Another name for this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its coordination behavior and the properties of the resulting coordination polymers. The meta-substitution pattern (1,3-positions) leads to different structural and electronic properties compared to para-substitution (1,4-positions) .
Eigenschaften
IUPAC Name |
4-[3-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-5-11-12-6-15)4-10(3-1)16-7-13-14-8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMGTLUNJNHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methanone](/img/structure/B8034791.png)



![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B8034815.png)


![3-(1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B8034841.png)
![3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid](/img/structure/B8034843.png)
